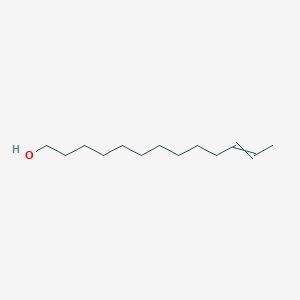
11-Tridecen-1-ol, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Tridecen-1-ol, (Z)- is an organic compound with the molecular formula C₁₃H₂₆O and a molecular weight of 198.3449 g/mol . It is a long-chain unsaturated alcohol with a double bond in the Z-configuration at the 11th carbon position. This compound is often used in the synthesis of pheromones and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Tridecen-1-ol, (Z)- can be achieved through various methods. One common approach involves the reduction of 11-undecenoic acid using lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol . Another method involves the Wittig reaction, where a phosphonium salt is reacted with an aldehyde to form the desired alkene .
Industrial Production Methods
Industrial production of 11-Tridecen-1-ol, (Z)- typically involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions
11-Tridecen-1-ol, (Z)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 11-Tridecenal or 11-Tridecenoic acid.
Reduction: 11-Tridecanol.
Substitution: 11-Tridecenyl chloride.
Aplicaciones Científicas De Investigación
11-Tridecen-1-ol, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of pheromones and insect behavior.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 11-Tridecen-1-ol, (Z)- varies depending on its application. In biological systems, it may act as a pheromone by binding to specific receptors in insects, triggering behavioral responses . The molecular targets and pathways involved are specific to the organism and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
11-Tetradecen-1-ol, (Z)-: Another long-chain unsaturated alcohol with similar properties and applications.
11-Tetradecen-1-ol, acetate, (Z)-: An acetate ester of 11-Tetradecen-1-ol, (Z)-, used as a pheromone in pest control.
Uniqueness
11-Tridecen-1-ol, (Z)- is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its ability to act as a pheromone and its utility in various synthetic applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
34010-24-7 |
|---|---|
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
tridec-11-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-3,14H,4-13H2,1H3 |
Clave InChI |
VRXBMTCDQIOJAN-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide](/img/structure/B14682747.png)
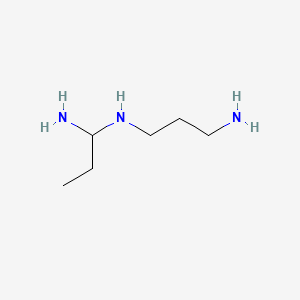
![cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682766.png)

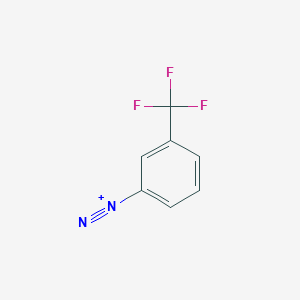
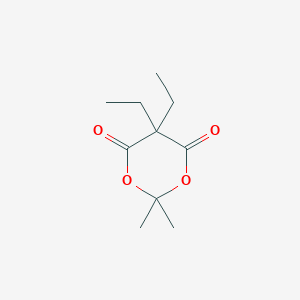
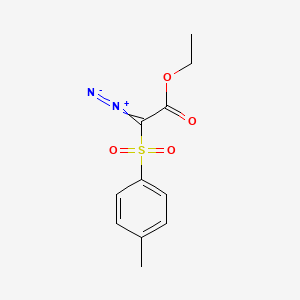
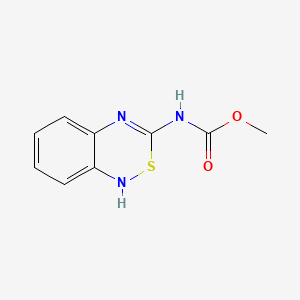
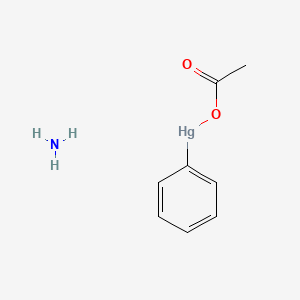
![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
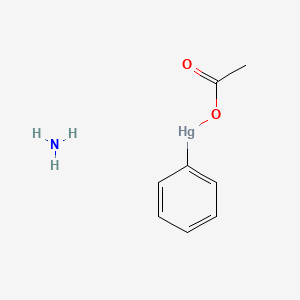
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
